REACTION_CXSMILES
|
[CH2:1]([C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].N1C(C)=CC=CC=1C>[Pd].O1CCCC1>[CH2:1]([C:11]1[CH:12]=[CH:13][C:14]([CH:15]=[O:16])=[CH:18][CH:19]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the resulting mixture
|
Type
|
CUSTOM
|
Details
|
collect the catalyst
|
Type
|
WASH
|
Details
|
Wash the catalyst with THF
|
Type
|
CUSTOM
|
Details
|
Evaporate the filtrate
|
Type
|
CUSTOM
|
Details
|
partition the residue between diethyl ether and H2O
|
Type
|
WASH
|
Details
|
Wash the combined organic solutions with aqueous HCl (0.1N) and NaHCO3 (0.1N) solutions
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent from the dried organic solution
|
Type
|
CUSTOM
|
Details
|
to give a liquid
|
Type
|
DISTILLATION
|
Details
|
Distill the liquid
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCC)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |